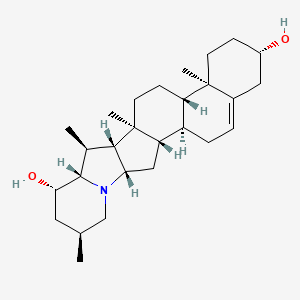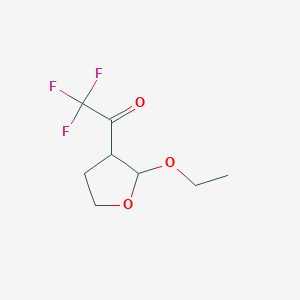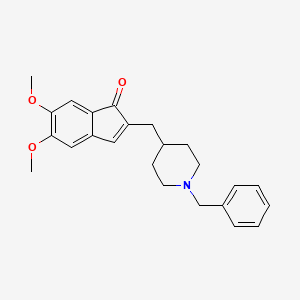
N-Demethyl-3-methoxy-4-hydroxytamoxifen Hydrochloride (E,Z mixture)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Demethyl-3-methoxy-4-hydroxytamoxifen Hydrochloride (E,Z mixture): is a chemical compound with the molecular formula C26H30ClNO3 and a molecular weight of 439.97 g/mol . This compound is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) used in the treatment of breast cancer . The compound exists as a mixture of E and Z isomers, which can influence its chemical and biological properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Demethyl-3-methoxy-4-hydroxytamoxifen Hydrochloride involves several steps, starting from tamoxifen or its derivatives. The key steps typically include:
N-Demethylation: This step involves the removal of a methyl group from the nitrogen atom of tamoxifen. Common reagents for this reaction include .
Methoxylation: Introduction of a methoxy group (-OCH3) at the 3-position of the aromatic ring. This can be achieved using .
Hydroxylation: Introduction of a hydroxyl group (-OH) at the 4-position of the aromatic ring. This step often involves such as or .
Formation of Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid .
Industrial Production Methods
Industrial production of N-Demethyl-3-methoxy-4-hydroxytamoxifen Hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
化学反应分析
Types of Reactions
N-Demethyl-3-methoxy-4-hydroxytamoxifen Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl or methoxy groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sodium periodate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings .
科学研究应用
N-Demethyl-3-methoxy-4-hydroxytamoxifen Hydrochloride has several scientific research applications:
作用机制
The mechanism of action of N-Demethyl-3-methoxy-4-hydroxytamoxifen Hydrochloride involves its interaction with estrogen receptors. The compound binds to estrogen receptors, modulating their activity and influencing the transcription of estrogen-responsive genes. This modulation can inhibit the proliferation of estrogen-dependent cancer cells, making it a potential therapeutic agent in breast cancer treatment .
相似化合物的比较
N-Demethyl-3-methoxy-4-hydroxytamoxifen Hydrochloride can be compared with other tamoxifen derivatives:
Tamoxifen: The parent compound, widely used in breast cancer treatment.
4-Hydroxytamoxifen: Another active metabolite of tamoxifen with potent anti-estrogenic effects.
N-Desmethyltamoxifen: A metabolite formed by the demethylation of tamoxifen.
The uniqueness of N-Demethyl-3-methoxy-4-hydroxytamoxifen Hydrochloride lies in its specific modifications, which can influence its binding affinity to estrogen receptors and its overall biological activity .
属性
分子式 |
C26H30ClNO3 |
|---|---|
分子量 |
440.0 g/mol |
IUPAC 名称 |
2-methoxy-4-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenol;hydrochloride |
InChI |
InChI=1S/C26H29NO3.ClH/c1-4-23(19-8-6-5-7-9-19)26(21-12-15-24(28)25(18-21)29-3)20-10-13-22(14-11-20)30-17-16-27-2;/h5-15,18,27-28H,4,16-17H2,1-3H3;1H/b26-23+; |
InChI 键 |
WZCYQXAQEQRARN-VQSOISJUSA-N |
手性 SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCNC)\C2=CC(=C(C=C2)O)OC)/C3=CC=CC=C3.Cl |
规范 SMILES |
CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=C(C=C2)O)OC)C3=CC=CC=C3.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-2-ium-2-yl]-4-hydroxy-4-oxobutanoate](/img/structure/B13426561.png)
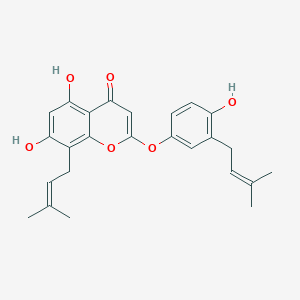

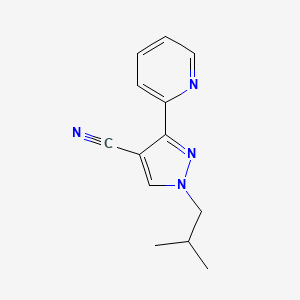
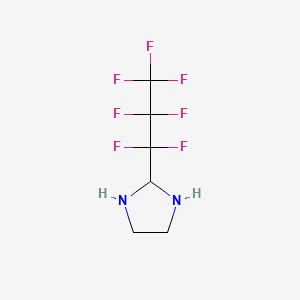
![({1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine](/img/structure/B13426583.png)
![2-amino-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B13426584.png)
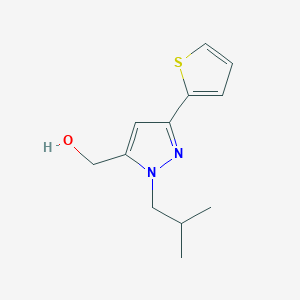
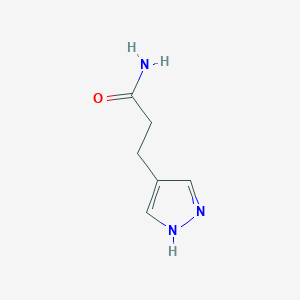
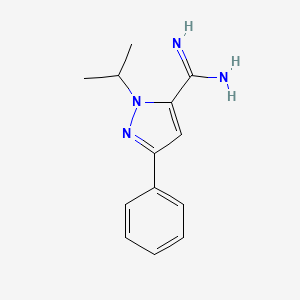
-pyridinyl)-methanone](/img/structure/B13426626.png)
